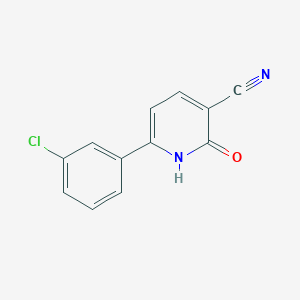
1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one, also known as MPDP, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of diazepan compounds, which are known for their pharmacological properties. MPDP has been shown to have a variety of effects on the body, including its ability to modulate neurotransmitter systems and influence behavior.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one is not fully understood. It is believed to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. This compound has been shown to increase dopamine release in the brain, which may contribute to its effects on behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase dopamine release in the brain, which may contribute to its effects on behavior. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and glutamate systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have a variety of effects on the body that make it useful for studying behavior and neurotransmitter systems. However, there are also limitations to its use. This compound has not been extensively studied in humans, so its effects on the human body are not fully understood. Additionally, the synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Direcciones Futuras
There are several possible future directions for research on 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one. One area of interest is its potential use in treating drug addiction. This compound has been shown to have effects on the dopamine system, which is involved in addiction. It may be possible to use this compound to modulate the activity of this system and reduce drug-seeking behavior. Another area of interest is its potential use in treating anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential use in humans. Finally, this compound may be useful for studying the mechanisms of neurotransmitter systems in the brain. Its effects on dopamine, serotonin, and glutamate systems make it a useful tool for investigating these systems and their role in behavior.
Métodos De Síntesis
The synthesis of 1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one involves several steps. First, 1,4-diazepan-2-one is reacted with propionyl chloride to form 4-propionyl-1,4-diazepan-2-one. This compound is then reacted with 2-methoxyethylamine to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one has been studied for its potential use in scientific research. It has been shown to have a variety of effects on the body, including its ability to modulate neurotransmitter systems and influence behavior. This compound has been studied in animal models to investigate its effects on learning and memory, anxiety, and depression. It has also been studied for its potential use in treating drug addiction.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-4-prop-2-enoyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-3-10(14)13-6-4-5-12(7-8-16-2)11(15)9-13/h3H,1,4-9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECVDJRBVAYILL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCN(CC1=O)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B2377371.png)
![N~3~-allyl-N~1~-[3-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]piperidine-1,3-dicarboxamide](/img/structure/B2377372.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
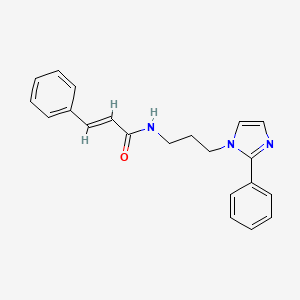
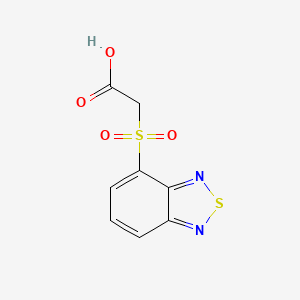
![(Z)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2377381.png)
![2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2377382.png)
![1,3,8,10a-Tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B2377384.png)
![Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2377385.png)
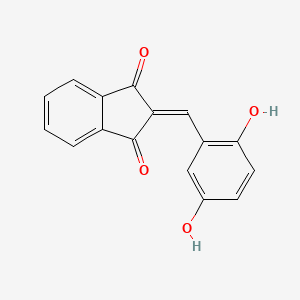
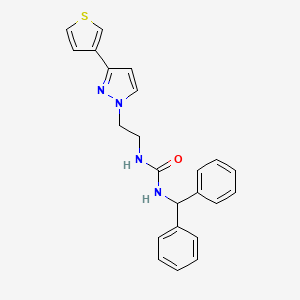

![2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2377391.png)
